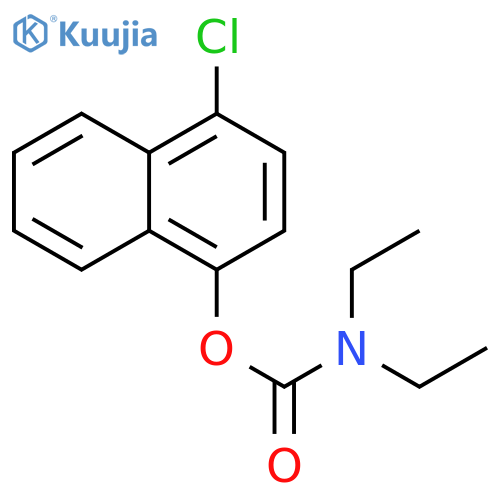Cas no 431906-85-3 (4-chloronaphthalen-1-yl N,N-diethylcarbamate)

431906-85-3 structure
商品名:4-chloronaphthalen-1-yl N,N-diethylcarbamate
CAS番号:431906-85-3
MF:C15H16ClNO2
メガワット:277.746043205261
CID:5798562
4-chloronaphthalen-1-yl N,N-diethylcarbamate 化学的及び物理的性質
名前と識別子
-
- Carbamic acid, N,N-diethyl-, 4-chloro-1-naphthalenyl ester
- 4-chloronaphthalen-1-yl N,N-diethylcarbamate
-
- インチ: 1S/C15H16ClNO2/c1-3-17(4-2)15(18)19-14-10-9-13(16)11-7-5-6-8-12(11)14/h5-10H,3-4H2,1-2H3
- InChIKey: CYMMHCOZWNOULJ-UHFFFAOYSA-N
- ほほえんだ: C(OC1=C2C(C=CC=C2)=C(Cl)C=C1)(=O)N(CC)CC
じっけんとくせい
- 密度みつど: 1.208±0.06 g/cm3(Predicted)
- ふってん: 399.4±34.0 °C(Predicted)
- 酸性度係数(pKa): -1.60±0.70(Predicted)
4-chloronaphthalen-1-yl N,N-diethylcarbamate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0921-2538-1mg |
4-chloronaphthalen-1-yl N,N-diethylcarbamate |
431906-85-3 | 90%+ | 1mg |
$54.0 | 2023-05-17 |
4-chloronaphthalen-1-yl N,N-diethylcarbamate 関連文献
-
Marleen Renders,Emily Miller,Curtis H. Lam,David M. Perrin Org. Biomol. Chem., 2017,15, 1980-1989
-
Ingolf Kahle,Oliver Tröber,Hannes Richter,Stefan Spange New J. Chem., 2013,37, 1479-1485
-
Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520
-
Youssef Korani,Hassan Sabzyan Phys. Chem. Chem. Phys., 2016,18, 31606-31621
-
5. Synthesis and modification of monodisperse silica microspheres for UPLC separation of C60 and C70†Bing Yu,Hailin Cong,Lei Xue,Chao Tian,Xiaodan Xu,Qiaohong Peng,Shujing Yang Anal. Methods, 2016,8, 919-924
431906-85-3 (4-chloronaphthalen-1-yl N,N-diethylcarbamate) 関連製品
- 338425-25-5(<br>N-(4-Bromo-phenyl)-2-(4-phenyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfany l)-acetamide)
- 2228929-60-8(5-(3-bromo-5-methoxypyridin-4-yl)-1,3-oxazol-2-amine)
- 904813-98-5(2-(phenylamino)-2-(pyridin-2-yl)acetonitrile)
- 2229286-46-6(3-(3-chloroprop-1-en-2-yl)-2-(trifluoromethyl)pyridine)
- 2034527-87-0(4-1-(2-methoxyphenyl)cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione)
- 1671064-19-9(Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate)
- 1083175-32-9((2S)-2-amino-3-(piperidin-4-yl)propanoic acid dihydrochloride)
- 2411299-57-3(N-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1-(prop-2-enoyl)piperidine-4-carboxamide)
- 1241725-65-4(O1-tert-butyl O3-methyl 5-fluoropiperidine-1,3-dicarboxylate)
- 1361490-29-0(4,3',4',5'-Tetrachloro-2,3,5,6-tetrafluorobiphenyl)
推奨される供給者
Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
